Pharmacological activities of 2-Methylchroman-4-one derivatives
Pharmacological activities of 2-Methylchroman-4-one derivatives
An In-Depth Technical Guide to the Pharmacological Activities of 2-Methylchroman-4-one Derivatives
Abstract
The chroman-4-one scaffold represents a privileged heterocyclic motif in medicinal chemistry, serving as a versatile template for the design and development of novel therapeutic agents.[1][2] Derivatives of this core structure, particularly those with a methyl group at the 2-position, are found in a variety of natural products and synthetic compounds that exhibit a broad spectrum of biological activities.[3] This technical guide provides a comprehensive analysis of the significant pharmacological activities of 2-methylchroman-4-one derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. We will delve into the underlying mechanisms of action, present quantitative data, detail key experimental protocols, and offer insights into the structure-activity relationships that govern their therapeutic potential.
The Chroman-4-one Scaffold: A Foundation for Diverse Bioactivity
Chroman-4-one, a heterocyclic compound featuring a benzene ring fused to a dihydropyranone ring, is a cornerstone in the development of bioactive molecules.[3][4] Its structural rigidity and the presence of a ketone group and an oxygen heteroatom provide key interaction points for biological targets. The versatility of this scaffold allows for substitutions at various positions, profoundly influencing the resulting pharmacological profile.[3] This has led to the identification of chroman-4-one derivatives as potent agents in oncology, infectious diseases, and neurodegenerative disorders.[1]
Synthesis of 2-Methylchroman-4-one Derivatives: A Methodological Overview
The synthesis of the 2-methylchroman-4-one core is typically achieved through a base-promoted aldol condensation between a substituted 2'-hydroxyacetophenone and an appropriate aldehyde, followed by an intramolecular oxa-Michael ring closure.[5][6] This efficient, often one-step procedure, can be enhanced by microwave irradiation to reduce reaction times and improve yields.[6][7]
Experimental Protocol: Synthesis of 2-Alkyl-Chroman-4-ones
This protocol describes a general and efficient method for synthesizing 2-substituted chroman-4-ones using microwave-assisted organic synthesis.
Materials:
-
Substituted 2'-hydroxyacetophenone (1.0 mmol)
-
Appropriate aldehyde (e.g., hexanal for a 2-pentyl derivative) (1.1 mmol)
-
N,N-diisopropylamine (DIPA) (1.1 mmol)
-
Ethanol (as solvent)
-
Microwave reactor vials
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc) and hexane for elution
Procedure:
-
To a microwave reactor vial, add the substituted 2'-hydroxyacetophenone (1.0 mmol), the aldehyde (1.1 mmol), DIPA (1.1 mmol), and ethanol.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 160–170 °C for 1 hour.[6] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After cooling, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.
-
Combine the fractions containing the desired product and evaporate the solvent to yield the purified 2-alkyl-chroman-4-one.
-
Characterize the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[8]
Causality Behind Experimental Choices:
-
Microwave Irradiation: This technique provides rapid and uniform heating, which significantly accelerates the reaction rate compared to conventional heating methods, often leading to higher yields and cleaner product formation.[6]
-
DIPA as Base: N,N-diisopropylamine is a non-nucleophilic base that effectively catalyzes the initial aldol condensation without competing in unwanted side reactions.
-
Intramolecular Oxa-Michael Addition: This spontaneous cyclization step is thermodynamically driven and forms the stable chroman-4-one ring system.
Caption: General workflow for the synthesis of 2-methylchroman-4-one derivatives.
Key Pharmacological Activities
Anticancer Activity
Derivatives of 2-methylchroman-4-one have emerged as a promising class of anticancer agents, primarily through their ability to inhibit Sirtuin 2 (SIRT2).[9][10]
Mechanism of Action: SIRT2 Inhibition SIRT2 is a NAD+-dependent deacetylase that plays a crucial role in cell cycle regulation by deacetylating substrates like α-tubulin.[3][10] In many cancers, SIRT2 is overexpressed, contributing to uncontrolled cell proliferation. Chroman-4-one derivatives act as potent and selective inhibitors of SIRT2.[6][10] This inhibition leads to the hyperacetylation of α-tubulin, which disrupts microtubule dynamics, resulting in cell cycle arrest (typically at the G2/M phase) and subsequent induction of apoptosis in cancer cells.[9][10]
Caption: SIRT2 inhibition by 2-methylchroman-4-one leads to apoptosis.[9]
Quantitative Data: In Vitro Anticancer Activity
The anticancer potency of these derivatives is often quantified by their half-maximal inhibitory concentration (IC50).
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 6,8-dibromo-2-pentylchroman-4-one | SIRT2 Enzyme | 1.5 | [6][9] |
| 19b (Tamoxifen Analogue) | MCF-7 (Breast) | 8.5 - 25.0 | [9] |
| 19e (Tamoxifen Analogue) | MCF-7 (Breast) | 8.5 - 25.0 | [9] |
| 22a (Tamoxifen Analogue) | MDA-MB-231 (Breast) | 8.5 - 25.0 | [9] |
| Compound from study[10] | MCF-7 (Breast) | Antiproliferative | [10] |
| Compound from study[10] | A549 (Lung) | Antiproliferative | [10] |
Experimental Protocol: MTT Assay for Cell Viability
This protocol measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
2-Methylchroman-4-one derivatives dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the 2-methylchroman-4-one derivatives (e.g., 0.1 to 100 µM) and a vehicle control (DMSO) for 48-72 hours.[9]
-
MTT Addition: Remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: After incubation, carefully remove the MTT solution and add 150 µL of solubilization buffer to each well to dissolve the purple formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting viability against compound concentration.
Antimicrobial Activity
The chroman-4-one scaffold has demonstrated promising activity against a range of pathogenic bacteria and fungi, addressing the urgent need for new antimicrobial agents.[1][4]
Mechanism of Action While not fully elucidated for all derivatives, proposed mechanisms in fungi, such as Candida albicans, involve the targeting of key proteins crucial for virulence and survival.[4][11] Molecular modeling studies suggest that chroman-4-ones may inhibit enzymes like HOG1 kinase and fructose-bisphosphate aldolase (FBA1).[4][11] HOG1 is a key component of the high-osmolarity glycerol pathway, essential for stress adaptation, while FBA1 is a critical enzyme in glycolysis.
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The antimicrobial efficacy is typically evaluated by determining the MIC, the lowest concentration that inhibits visible microbial growth.
| Compound Class | Microorganism | MIC Range (µg/mL) | Reference |
| Chroman-4-one derivatives | Staphylococcus epidermidis | Varies | [4][11] |
| Chroman-4-one derivatives | Candida albicans | Potent to moderate | [4][11] |
| Chroman-4-one derivatives | Candida tropicalis | Potent to moderate | [4][11] |
| Chroman-4-one derivatives | Gram-positive bacteria | Active | [12] |
| 4-Hydroxy-chromene-2-one deriv. | Staphylococcus aureus | Active | [13][14] |
Experimental Protocol: Broth Microdilution for MIC Determination
This is a standardized method for determining the MIC of antimicrobial agents.[1]
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Test compounds dissolved in DMSO
-
Positive control antibiotic/antifungal (e.g., ciprofloxacin, fluconazole)
-
Microbial inoculum standardized to 0.5 McFarland
Procedure:
-
Serial Dilution: Prepare a two-fold serial dilution of the test compounds in the broth medium directly in the 96-well plate.
-
Inoculation: Add a standardized inoculum of the microorganism to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria or 0.5-2.5 x 10³ CFU/mL for fungi.
-
Controls: Include a positive control (microorganism with antibiotic), a negative control (broth only), and a growth control (microorganism with DMSO vehicle).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria or 24-48 hours for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity).[1]
Anti-inflammatory Activity
Several chroman-4-one and related chromone derivatives have shown significant anti-inflammatory properties.[15][16][17]
Mechanism of Action The anti-inflammatory effects are mediated through various mechanisms. Studies have shown that these compounds can inhibit the production of pro-inflammatory mediators in activated immune cells.[17][18] For instance, they can suppress the generation of superoxide anions and the release of elastase by human neutrophils.[16] In lipopolysaccharide (LPS)-stimulated macrophages, certain derivatives inhibit the activation of NF-κB, a key transcription factor for pro-inflammatory genes, and subsequently reduce the production of nitric oxide (NO).[17][18] Some derivatives also block the secretion of tumor necrosis factor-alpha (TNF-α), a potent pro-inflammatory cytokine.[19][20]
Caption: Inhibition of inflammatory pathways by chroman-4-one derivatives.
Neuroprotective Activity
The broader class of chromones has been investigated for its potential in treating neurodegenerative disorders like Alzheimer's and Parkinson's disease.[8][21]
Mechanism of Action The neuroprotective effects of these compounds are multi-faceted. They have been shown to inhibit key enzymes involved in neurodegeneration, such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidases (MAO-A and MAO-B).[21] Furthermore, some derivatives can inhibit the aggregation of amyloid-β (Aβ) plaques, a hallmark of Alzheimer's disease.[21] They also exhibit antioxidant properties, protecting neurons from oxidative stress by scavenging reactive oxygen species (ROS).[22] The activation of pro-survival signaling pathways, such as the ERK-CREB pathway, has also been implicated in their neuroprotective action.[22]
Future Perspectives and Challenges
Derivatives of 2-methylchroman-4-one represent a highly versatile and promising class of compounds with significant therapeutic potential across multiple disease areas.[1] Their demonstrated efficacy as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents underscores the value of the chroman-4-one scaffold in drug discovery.[1][23]
The primary challenge lies in optimizing these lead compounds to improve their pharmacokinetic properties, such as solubility, bioavailability, and metabolic stability, to translate their in vitro potency into in vivo efficacy. Further research should focus on elucidating the precise molecular targets for each pharmacological activity and exploring the structure-activity relationships to design next-generation derivatives with enhanced potency and selectivity. The development of multi-target-directed ligands based on this scaffold could offer novel therapeutic strategies for complex multifactorial diseases like cancer and neurodegenerative disorders.[21]
References
- Benchchem. An In-depth Technical Guide on the Core Mechanism of Action of Chroman-4-one Derivatives.
- Benchchem. Development of 2,5-Dimethylchroman-4-one Based Anticancer Agents: Application Notes and Protocols.
- JOCPR. Synthesis of some new derivatives of 2-methyl-4H-4-chromenone.
- Benchchem. Application of 2,5-Dimethylchroman-4-one and its Derivatives in Medicinal Chemistry.
- PMC. Synthesis of Ester-Containing Chroman-4-Ones via Cascade Radical Annulation of 2-(Allyloxy)Arylaldehydes with Oxalates under Metal Free Conditions.
- Google Patents. EP0114899A1 - 2-Methylchromone derivatives and their preparation process.
- ACS Publications. Chroman-4-one- and Chromone-Based Sirtuin 2 Inhibitors with Antiproliferative Properties in Cancer Cells. Journal of Medicinal Chemistry.
- PMC. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors.
- PubMed. Synthesis of novel substituted 7-(benzylideneamino)-4-methyl-2H-chromen-2-one derivatives as anti-inflammatory and analgesic agents.
- PubMed. Chroman-4-one- and chromone-based sirtuin 2 inhibitors with antiproliferative properties in cancer cells.
- PMC. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives.
- Helsinki.fi. Chroman-4-one- and Chromone-Based Sirtuin 2 Inhibitors with Antiproliferative Properties in Cancer Cells.
- New chroman-4-one/thiochroman-4-one derivatives as potential anticancer agents.
- MDPI. New Flavones, a 2-(2-Phenylethyl)-4H-chromen-4-one Derivative, and Anti-Inflammatory Constituents from the Stem Barks of Aquilaria sinensis.
- PubMed. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives.
- Review on Chromen derivatives and their Pharmacological Activities.
- MDPI. 2-(2-Phenylethyl)-4H-chromen-4-one Derivatives from the Resinous Wood of Aquilaria sinensis with Anti-Inflammatory Effects in LPS-Induced Macrophages.
- PubMed. 2-(2-Phenylethyl)-4H-chromen-4-one Derivatives From the Resinous Wood of Aquilaria Sinensis With Anti-Inflammatory Effects in LPS-Induced Macrophages.
- ResearchGate. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives.
- Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities.
- Research Journal of Pharmacy and Technology. Review on Chromen derivatives and their Pharmacological Activities.
- PMC. Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics.
- ResearchGate. (PDF) Review on Chromen derivatives and their Pharmacological Activities.
- Antibacterial Effects and Synthesized New Derivatives of 4-Hydroxy-Chromen-2-One.
- ResearchGate. Synthesis of 2-phenyl-4H-chromen-4-one derivatives (5a–n) with reagents....
- PHARMACOLOGICAL ACTIVITIES OF CHROMENE DERIVATIVES: AN OVERVIEW.
- MDPI. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives.
- MDPI. Synthesis and Molecular Descriptor Characterization of Novel 4-Hydroxy-chromene-2-one Derivatives as Antimicrobial Agents.
- Semantic Scholar. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2‑Selective Inhibitors.
- Study on the 2-Phenylchroman-4-One Derivatives and Their anti-MERS-CoV Activities.
- MDPI. Antioxidant and Neuroprotective Effects of N-((3,4-Dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline in Primary Cultured Rat Cortical Cells: Involvement of ERK-CREB Signaling.
- ResearchGate. Mini-review Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities.
- PubMed. Discovery of 2H-chromone-4-one based sulfonamide derivatives as potent retinoic acid receptor-related orphan receptor γt inverse agonists.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. jocpr.com [jocpr.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Chroman-4-one- and chromone-based sirtuin 2 inhibitors with antiproliferative properties in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Antibacterial Effects and Synthesized New Derivatives of 4-Hydroxy-Chromen-2-One, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis of novel substituted 7-(benzylideneamino)-4-methyl-2H-chromen-2-one derivatives as anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. New Flavones, a 2-(2-Phenylethyl)-4H-chromen-4-one Derivative, and Anti-Inflammatory Constituents from the Stem Barks of Aquilaria sinensis [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. 2-(2-Phenylethyl)-4H-chromen-4-one Derivatives from the Resinous Wood of Aquilaria sinensis with Anti-Inflammatory Effects in LPS-Induced Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. rjptonline.org [rjptonline.org]
- 20. rjptonline.org [rjptonline.org]
- 21. Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
